molecular formula C12H11NO2 B11762107 rel-Benzyl (1R,2R)-2-cyanocyclopropane-1-carboxylate

rel-Benzyl (1R,2R)-2-cyanocyclopropane-1-carboxylate

Cat. No.: B11762107
M. Wt: 201.22 g/mol
InChI Key: ZUNQADJXIOXQCV-WDEREUQCSA-N
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Description

rel-Benzyl (1R,2R)-2-cyanocyclopropane-1-carboxylate: is a chemical compound with a unique structure that includes a cyclopropane ring, a cyanide group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-Benzyl (1R,2R)-2-cyanocyclopropane-1-carboxylate typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the Cyanide Group: The cyanide group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source such as sodium cyanide or potassium cyanide.

    Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions to form the benzyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the cyanide group, converting it to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanide or ester groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Amines, alcohols.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

rel-Benzyl (1R,2R)-2-cyanocyclopropane-1-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.

    Material Science: It can be used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of rel-Benzyl (1R,2R)-2-cyanocyclopropane-1-carboxylate depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The cyanide group can act as a nucleophile, participating in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • rel-Benzyl (1R,2R)-2-(hydroxymethyl)cyclohexylcarbamate
  • (1R,2R)-Rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

Uniqueness

rel-Benzyl (1R,2R)-2-cyanocyclopropane-1-carboxylate is unique due to its combination of a cyclopropane ring, a cyanide group, and a benzyl ester. This combination provides distinct reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

benzyl (1R,2R)-2-cyanocyclopropane-1-carboxylate

InChI

InChI=1S/C12H11NO2/c13-7-10-6-11(10)12(14)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6,8H2/t10-,11+/m0/s1

InChI Key

ZUNQADJXIOXQCV-WDEREUQCSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)OCC2=CC=CC=C2)C#N

Canonical SMILES

C1C(C1C(=O)OCC2=CC=CC=C2)C#N

Origin of Product

United States

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